molecular formula C9H5ClFNO B13338596 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one

Cat. No.: B13338596
M. Wt: 197.59 g/mol
InChI Key: PDQKJWUMJKTIFH-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound with the molecular formula C₉H₅ClFNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core with chlorine and fluorine substituents, enhancing its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-8-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline core . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form dihydroquinoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and fused ring systems, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-fluoro-1,2-dihydroquinolin-2-one is unique due to the presence of both chlorine and fluorine substituents, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

5-chloro-8-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQKJWUMJKTIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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